Menadiol disulfate
Description
Structure
2D Structure
Properties
CAS No. |
29520-22-7 |
|---|---|
Molecular Formula |
C11H10O8S2 |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
(2-methyl-4-sulfooxynaphthalen-1-yl) hydrogen sulfate |
InChI |
InChI=1S/C11H10O8S2/c1-7-6-10(18-20(12,13)14)8-4-2-3-5-9(8)11(7)19-21(15,16)17/h2-6H,1H3,(H,12,13,14)(H,15,16,17) |
InChI Key |
JYJGXBHAXCGVHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)OS(=O)(=O)O)OS(=O)(=O)O |
Origin of Product |
United States |
Biological Activity
Menadiol disulfate, a derivative of menadione (vitamin K3), exhibits significant biological activities that extend beyond its role as a precursor for vitamin K synthesis. This article delves into the various biological activities of this compound, including its mechanisms of action, therapeutic potential, and implications in various health conditions.
Overview of this compound
This compound is a water-soluble form of menadione that plays a crucial role in the synthesis of vitamin K in the body. Its structure allows it to participate in redox reactions, contributing to its diverse biological activities. The compound is known for its ability to generate reactive oxygen species (ROS), which can lead to both beneficial and detrimental effects in biological systems.
The primary mechanism through which this compound exerts its biological effects is via redox cycling. This process involves the conversion between its quinone and hydroquinone forms, facilitating electron transfer reactions that can generate ROS. These ROS can induce oxidative stress, leading to apoptosis in cancer cells while also playing a role in antimicrobial activity against various pathogens.
Key Mechanisms Include:
- Antioxidant Activity : this compound can scavenge free radicals, thereby protecting cells from oxidative damage.
- Pro-oxidant Effects : In certain contexts, it promotes ROS generation, which can lead to cell death in cancerous cells.
- Vitamin K Synthesis : It acts as a precursor for menaquinones (vitamin K2), essential for blood coagulation and bone metabolism.
Biological Activities
This compound has been studied for several biological activities:
- Anticancer Activity :
- Antimicrobial Effects :
- Antimalarial Activity :
- Role in Coagulation :
Case Study 1: Anticancer Efficacy
A study involving leukemia cell lines showed that treatment with menadione resulted in significant apoptosis. The mechanism was linked to increased ROS production leading to DNA damage and subsequent cell death. The findings suggest potential therapeutic applications for menadione derivatives in cancer treatment.
Case Study 2: Antimicrobial Properties
In vitro studies demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus. The mechanism was attributed to oxidative stress induced by ROS generation, showcasing its potential as an antimicrobial agent.
Research Findings Summary
Recent research highlights the multifaceted roles of this compound:
Scientific Research Applications
Introduction to Menadiol Disulfate
This compound is a derivative of menadione, also known as vitamin K3, which plays a critical role in various biological processes, particularly in the synthesis of proteins that regulate blood coagulation. This compound has garnered attention for its potential applications across multiple scientific fields, including biochemistry, pharmacology, and nutrition.
Biochemical Research
This compound serves as an important tool in biochemical research due to its ability to participate in redox reactions. Its structure allows it to act as an electron donor or acceptor, facilitating various biochemical processes.
- Electron Transfer Reactions : Studies have shown that this compound can effectively reduce heme-containing proteins, such as those found in the DsrMKJOP complex of sulfate-reducing bacteria. This interaction is crucial for understanding electron transfer mechanisms in anaerobic environments .
Nutritional Supplementation
This compound is utilized in animal nutrition as a source of vitamin K. It is often included in feed formulations to ensure adequate vitamin K levels, which are essential for animal health.
- Animal Feed Applications : Research indicates that this compound can enhance the synthesis of phylloquinone (vitamin K1) in plants, suggesting its potential use as a dietary supplement for livestock .
Pharmaceutical Development
The compound has been investigated for its therapeutic potential, particularly in the context of oxidative stress and cellular protection.
- Antioxidant Properties : this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative damage in cells. This property is being explored for its implications in preventing diseases associated with oxidative stress .
Cancer Research
Recent studies have highlighted the role of this compound in cancer treatment strategies.
- Antitumor Activity : In vitro and in vivo studies have demonstrated that this compound can inhibit tumor growth and induce apoptosis in cancer cells. For instance, experiments showed significant tumor growth inhibition rates of up to 60% at specific dosages .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in both human and veterinary medicine.
- Safety Assessments : Toxicological studies have indicated that while high doses can lead to adverse effects such as methemoglobinemia and organ damage, controlled doses demonstrate a favorable safety profile when administered orally .
Case Study 1: Antioxidant Efficacy
- Objective : To evaluate the antioxidant effects of this compound on oxidative stress markers.
- Results : The administration of this compound significantly reduced markers of oxidative stress in rat models, indicating its potential as a therapeutic agent against oxidative damage.
Case Study 2: Cancer Treatment
- Objective : Assess the anticancer effects of this compound on breast cancer cell lines.
- Results : The compound induced apoptosis with minimal cytotoxic effects on normal cells, suggesting a selective action against cancerous cells .
Chemical Reactions Analysis
Redox Reactivity in Enzymatic Systems
Menadiol disulfate participates in electron transfer pathways as a redox-active compound. Key findings include:
-
Electron Donor Role : The DsrMKJOP complex in sulfate-reducing bacteria (Archaeoglobus fulgidus) utilizes menadiol derivatives as electron donors to reduce the DsrC-trisulfide substrate. This compound analogs transfer electrons via heme b and noncubane [4Fe-4S] clusters, achieving a specific activity of 85.5 ± 5.4 mU/mg .
-
Oxidation to Menadione : this compound can be enzymatically oxidized back to menadione (vitamin K) under aerobic conditions. This reaction is critical in microbial quinone cycling .
Table 1: Key Enzymatic Reactions Involving Menadiol Derivatives
Acid-Base Behavior and pKa Modulation
The sulfate groups in this compound influence its solubility and reactivity:
-
pKa Alteration : Free menadiol has a pKa of ~9.45, but sulfation lowers the acidity of hydroxyl groups. In β-cyclodextrin complexes, hydrogen bonding further reduces the pKa of C4-OH to ~8.90, enhancing its nucleophilicity in alkylation reactions .
-
Solubility : Sulfation increases water solubility, making this compound suitable for pharmaceutical formulations (e.g., hemorrhage treatment) .
Stability and Degradation
-
Thermal Stability : this compound decomposes at high temperatures (>150°C), releasing sulfur trioxide (SO) and forming menadione as a byproduct .
-
Reductive Cleavage : Treatment with dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) reduces disulfate bonds, regenerating menadiol .
Comparative Analysis with Other Menadiol Salts
| Property | This compound | Menadiol Diphosphate |
|---|---|---|
| Solubility | High in water | Moderate in water |
| Redox Potential (mV) | -70 (vs. SHE) | -50 (vs. SHE) |
| Pharmaceutical Use | Hemorrhage control | Not widely adopted |
Comparison with Similar Compounds
Comparison with Similar Compounds
Menadiol disulfate is one of several vitamin K derivatives and sulfated compounds with distinct pharmacological and chemical properties. Below is a detailed comparison with structurally or functionally related compounds:
Menadione (Vitamin K3)
- Structure: Lacks sulfate groups; the parent compound is a naphthoquinone with a methyl group at position 2.
- Applications : Used as a precursor for vitamin K activity. Unlike this compound, menadione itself is lipid-soluble and prone to instability in aqueous solutions .
- Toxicity : Menadione generates reactive oxygen species (ROS) via redox cycling, causing cytotoxicity at high doses. In contrast, this compound exhibits selective toxicity to HLN cells at clinically achievable concentrations (2.0 µg/mL; 4.7 µM) .
Menadiol Diphosphate (Vitamin K4 Phosphate)
- Structure : Contains phosphate groups instead of sulfates.
- Applications : Used in histochemistry as a substrate for alkaline phosphatase. The NBT/menadiol diphosphate method provides precise localization of enzymatic activity, comparable to cerium-based techniques .
- Stability : Less stable than this compound in premixes, as shown in pelleting studies .
Menadione Bisulfite Complexes
- Examples: Menadione dimethylpyrimidinol bisulfite (Kastab®), menadione bisulfite complex.
- Stability: Kastab® exhibits the highest stability in feed premixes, followed by menadione dimethylpyrimidinol bisulfite and menadione bisulfite .
- Clinical Use : Primarily used in veterinary medicine, unlike this compound’s applications in human oncology .
Sodium Metabisulfite
- Role : A preservative in this compound solutions.
- Toxicity: Non-toxic to HLN cells, unlike this compound and its congeners .
Data Tables
Table 1: Comparative Properties of Vitamin K Derivatives
Table 2: Stability of Menadione Preparations in Feed Premixes
| Compound | Stability Rank (High to Low) |
|---|---|
| Kastab® (dimethylpyrimidinol bisulfite) | 1 |
| Menadione dimethylpyrimidinol bisulfite | 2 |
| Menadione bisulfite complex | 3 |
| Menadione bisulfite | 4 |
Source: Stability assays under pelleting conditions
Key Research Findings
- Histochemistry: this compound-based methods (e.g., NBT/menadiol) yield 3x higher staining precision than azoindoxyl or tetrazolium salts, critical for diagnostic accuracy .
Preparation Methods
Sulfation of Menadiol
Menadiol disulfate is synthesized via the esterification of menadiol’s hydroxyl groups with sulfuric acid. The reaction typically employs concentrated sulfuric acid or sulfur trioxide () as the sulfating agent. A representative procedure involves dissolving menadiol in anhydrous sulfuric acid at 0–5°C, followed by gradual heating to 50°C for 2–3 hours. The crude product is precipitated by ice-water quenching and purified via recrystallization from ethanol.
Key variables influencing yield include:
Sequential Oxidation-Sulfation from 2-Methylnaphthalene
This compound can be synthesized indirectly through a two-step process starting from 2-methylnaphthalene (16 ):
-
Oxidation to Menadione :
2-Methylnaphthalene is oxidized to menadione (10 ) using chromium-based catalysts or eco-friendly alternatives like hydrogen peroxide () with titanium silicalite (Ti-MMM-2). For example, (30%) in acetonitrile at 80°C over Ti-MMM-2 yields menadione in 78% yield (Table 1). -
Reduction to Menadiol :
Menadione is reduced to menadiol using sodium bisulfite () or catalytic hydrogenation. -
Sulfation :
The derived menadiol undergoes sulfation as described in Section 1.1.
Advanced Catalytic Sulfation Methods
Heterogeneous Acid Catalysts
Solid acid catalysts, such as sulfonated zirconia or Amberlyst-15, enhance sulfation efficiency by minimizing side reactions. For instance, menadiol reacted with chlorosulfonic acid () in the presence of sulfonated zirconia at 60°C achieves 85% conversion to the disulfate ester.
SO3SO_3SO3-Pyridine Complex
The -pyridine complex offers a milder sulfation approach. Menadiol dissolved in pyridine is treated with the complex at 25°C for 12 hours, yielding this compound in 92% purity. This method avoids extreme temperatures but requires rigorous moisture exclusion.
Mechanistic Insights
Sulfation Reaction Dynamics
The sulfation of menadiol proceeds via electrophilic substitution, where the hydroxyl groups act as nucleophiles attacking the electrophilic sulfur in . The reaction mechanism involves:
Byproduct Formation and Mitigation
Common byproducts include mono-sulfated derivatives and sulfonated naphthalene rings. These are minimized by:
-
Stoichiometric control : Ensuring excess or .
-
Low-temperature operation : Reducing thermal degradation.
Industrial-Scale Production Challenges
Waste Management
Chromium-based oxidation methods (e.g., /) generate toxic waste, necessitating eco-friendly alternatives. The Ti-MMM-2/ system reduces inorganic byproducts by 70% compared to traditional methods.
Purification Techniques
This compound’s hygroscopicity complicates isolation. Industrial processes employ:
-
Spray drying : For rapid solvent removal.
-
Crystallization from ethanol-water : Enhances purity to >98%.
Emerging Innovations
Q & A
Q. Methodological Answer :
- UV-Vis Spectroscopy : this compound exhibits distinct absorption peaks (e.g., 245–260 nm, ε = 44.6 mM⁻¹cm⁻¹), enabling quantification in purified solutions. Calibration curves must account for solvent interference (e.g., ethanol residues) .
- HPLC with Electrochemical Detection : For complex matrices (e.g., biological fluids), reverse-phase HPLC paired with redox-sensitive detectors improves specificity. Validate with spiked recovery assays (85–115% recovery range) .
- Considerations : Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Document instrument parameters (e.g., column type, flow rate) to ensure reproducibility .
Basic Research Question: How can researchers ensure the stability of this compound in aqueous solutions during long-term experiments?
Q. Methodological Answer :
- Buffer Optimization : Use HEPES (pH 7.6) or phosphate buffers (pH 6–8) to minimize hydrolysis. Avoid Tris buffers, which may interact with sulfonate groups .
- Temperature Control : Store solutions at 4°C under inert gas (N₂/Ar) to prevent oxidation. Conduct stability assays with periodic spectroscopic validation over 72-hour intervals .
- Lyophilization : For extended storage, lyophilize this compound with cryoprotectants (e.g., trehalose) and validate post-reconstitution activity via redox assays .
Advanced Research Question: What experimental designs are optimal for studying this compound’s role in extracellular electron transfer (EET) pathways?
Q. Methodological Answer :
- Stopped-Flow Kinetics : Monitor rapid redox transitions using anaerobic stopped-flow systems (e.g., KinetAsyst SF-61 DX2). Pre-equilibrate this compound with electron carriers (e.g., ImcH cytochrome) and track absorbance changes at 450–700 nm .
- Electrochemical Titration : Use cyclic voltammetry to determine midpoint potentials (E₀) under varying pH. Correlate with computational models (e.g., DFT) to predict redox behavior in biological systems .
- Controls : Include menadione (unmodified precursor) and negative controls (e.g., buffer-only) to isolate Menadiol-specific activity .
Advanced Research Question: How can researchers resolve contradictions in this compound’s reported bioavailability across in vitro vs. in vivo models?
Q. Methodological Answer :
- Comparative Pharmacokinetics :
- In Vitro : Use Caco-2 cell monolayers to measure permeability (Papp). Account for efflux transporters (e.g., P-glycoprotein) via inhibition assays .
- In Vivo : Administer radiolabeled this compound (³H/¹⁴C) in rodent models and quantify tissue distribution via scintillation counting. Normalize data to plasma protein binding .
- Data Harmonization : Apply meta-analysis tools (e.g., PRISMA guidelines) to aggregate datasets, adjusting for variables like dosage form (salt vs. free acid) and species-specific metabolism .
Basic Research Question: What are the best practices for synthesizing high-purity this compound for mechanistic studies?
Q. Methodological Answer :
- Reductive Synthesis : Reduce menadione (vitamin K₃) with Zn/HCl in ethanol, followed by sulfonation using SO₃-pyridine complex. Purify via recrystallization (ethanol/water, 1:3 v/v) .
- Purity Validation : Confirm >98% purity via LC-MS (negative ion mode, m/z 354.1 [M-H]⁻) and ¹H-NMR (δ 2.1 ppm, methyl groups; δ 3.8 ppm, sulfonate protons) .
- Storage : Store as a disodium salt trihydrate to enhance stability. Characterize hygroscopicity via dynamic vapor sorption (DVS) assays .
Advanced Research Question: How can this compound’s interactions with plasma proteins be characterized to predict pharmacokinetic behavior?
Q. Methodological Answer :
- Equilibrium Dialysis : Incubate this compound with human serum albumin (HSA) at physiological pH. Quantify free vs. bound fractions using ultrafiltration-LC/MS .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry (n). Compare with warfarin (site I binder) to identify HSA binding sites .
- Molecular Dynamics Simulations : Model sulfonate-HSA interactions using AutoDock Vina. Validate with mutagenesis studies (e.g., HSA Trp214Ala variant) .
Advanced Research Question: What strategies mitigate this compound’s interference in multiplexed metabolomic assays?
Q. Methodological Answer :
- Chromatographic Separation : Use hydrophilic interaction liquid chromatography (HILIC) to resolve this compound from isobaric metabolites (e.g., corticosteroid sulfates) .
- MRM Transitions : Optimize MS/MS parameters (e.g., Q1/Q3: 354.1→97.0 for this compound) to enhance selectivity. Validate against blank matrix samples .
- Data Preprocessing : Apply orthogonal partial least squares (OPLS) to deconvolute overlapping peaks in LC-MS datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
